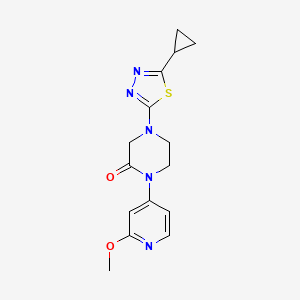
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a thiadiazole ring, a piperazine ring, and a methoxypyridine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting from cyclopropylamine and thiocarbonyl compounds under cyclization conditions.
Piperazine Ring Formation: Using appropriate piperazine derivatives and coupling agents.
Methoxypyridine Attachment: Through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.
Reduction: Reduction reactions could target the piperazine ring or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxypyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiadiazole ring, which is known for such activities.
Medicine
In medicine, it could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring could play a crucial role in binding interactions, while the piperazine and methoxypyridine moieties might modulate the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one
- 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
Uniqueness
The uniqueness of 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to its analogs.
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-22-12-8-11(4-5-16-12)20-7-6-19(9-13(20)21)15-18-17-14(23-15)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYAHFOTRRGQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C3=NN=C(S3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














